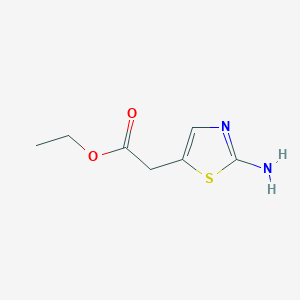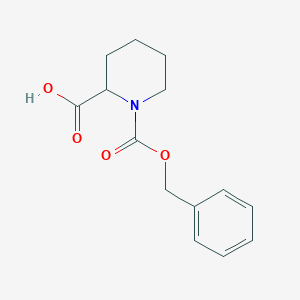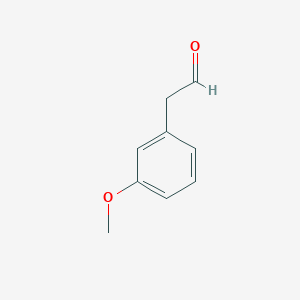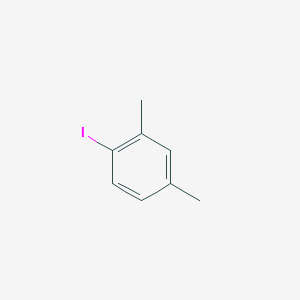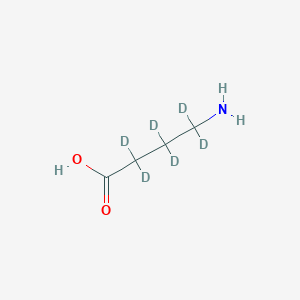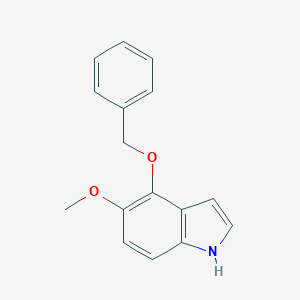
ジエチル(2-ペンチル)マロネート
概要
説明
Diethyl (1-methylbutyl)malonate, also known as Diethyl (1-methylbutyl)malonate, is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl (1-methylbutyl)malonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl (1-methylbutyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (1-methylbutyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
法中毒学
ジエチル(2-ペンチル)マロネートは、法中毒学において、バルビツール酸をホルムアルデヒドとインビトロで反応させることにより、死因を評価するために使用されます . この用途は、生物試料中のバルビツール酸の存在を判断する上で非常に重要であり、過量摂取や中毒を示す可能性があります。
触媒研究
触媒の分野では、ジエチル(2-ペンチル)マロネートは、膨張性グラファイト(EG)を触媒として使用することについて調査した研究に関与しています . EGは、天然のフレーク状グラファイト、過マンガン酸カリウム、および硫酸から調製され、ジエチルマロネートの合成において有望な結果を示しており、環境に優しく簡単にリサイクル可能な触媒の選択肢を提供しています。
心血管治療
研究では、マロネート誘導体が心血管治療において重要である可能性が示されています。 具体的には、再灌流時に投与されたマロネートは、虚血/再灌流傷害を減らすことで、心筋梗塞後の心不全を予防することができます . この用途は、心臓発作による長期的な損傷を予防するための潜在的な治療戦略を示唆しているため、特に有望です。
作用機序
Diethyl (2-pentyl)malonate
, also known as diethyl 2-pentan-2-ylpropanedioate or Diethyl (1-methylbutyl)malonate , is a chemical compound with the molecular formula C12H22O4 . This compound is a transparent, colorless liquid, soluble in organic solvents like methanol, ethanol, and acetone . It is routinely used as a building block in the synthesis of diverse chemical compounds including agrochemicals and dyes, serving additionally as a solvent and reactant in organic syntheses .
Target of Action
It is known to be used in the synthesis of diverse chemical compounds, suggesting that its targets may vary depending on the specific synthesis process .
Mode of Action
It is known to be used as a reactant in organic syntheses , suggesting that it may interact with other compounds to form new chemical structures.
Biochemical Pathways
It is known to be used in the synthesis of diverse chemical compounds , suggesting that it may be involved in various biochemical pathways depending on the specific synthesis process.
Pharmacokinetics
Its solubility in organic solvents like methanol, ethanol, and acetone suggests that it may have good bioavailability.
Result of Action
It is known to be used in the synthesis of diverse chemical compounds , suggesting that its effects may vary depending on the specific synthesis process.
Action Environment
The action, efficacy, and stability of Diethyl (2-pentyl)malonate can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture, air, and light . Therefore, it is recommended to store this compound at ambient temperatures and protect it from oxidizing agents .
特性
IUPAC Name |
diethyl 2-pentan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFSNEWORATSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267910 | |
| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-47-5 | |
| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (1-methylbutyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)
